molecular formula C18H13F2NO3 B2838178 N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide CAS No. 1207029-20-6

N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2838178
CAS No.: 1207029-20-6
M. Wt: 329.303
InChI Key: DJDZEGPLPKULQX-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorobenzyl group attached to a chromene ring system

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

    Types of Reactions:

      Common Reagents and Conditions:

        Major Products Formed:

          Scientific Research Applications

          Synthesis and Anticholinesterase Activity

          Research has demonstrated the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and their evaluation against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting their significant activity towards AChE. A structure-activity relationship (SAR) study indicated that the introduction of a benzyloxy moiety on the coumarin scaffold could enhance anti-AChE activity, with the 7-(4-fluorobenzyl)oxy moiety displaying the most promising results (Ghanei-Nasab et al., 2016).

          Antioxidant, Antibacterial, and Solvatochromism Studies

          A novel synthesis approach led to the creation of 4H-chromene-3-carboxamide derivatives through a solvent-free multicomponent reaction, showcasing their antioxidant and antibacterial activities. This work emphasizes the compounds' potential in biologically relevant applications, with some derivatives exhibiting strong antioxidant properties and promising antibacterial activity against Gram-positive and Gram-negative organisms (Chitreddy & Shanmugam, 2017).

          Novel Syntheses and Chemical Transformations

          Research on the synthesis of enamino ketones involving N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide derivatives highlights the utility of these compounds in organic synthesis. The reactions involved offer a glimpse into the compound's versatility in creating complex molecular architectures, which could be beneficial for developing new materials or pharmaceuticals (Osyanin et al., 2021).

          Photophysical and Chemosensor Applications

          The compound's derivatives have been explored for their photophysical properties and as chemosensors for detecting ions like Cu2+ and H2PO4−, demonstrating the compound's applicability in sensing technologies and materials science. This research underscores the potential for developing new fluorescent materials or sensors based on the unique properties of this compound and its derivatives (Meng et al., 2018).

          Safety and Hazards

          The safety and hazards associated with this compound would depend on its exact structure and properties. For example, 2,6-difluorobenzyl chloride is considered hazardous and can cause severe skin burns and eye damage .

          Future Directions

          The future directions for research on this compound would likely depend on its biological activity. Chromene derivatives are a focus of ongoing research due to their diverse biological activities and potential therapeutic applications .

          Mechanism of Action

          The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances binding affinity and selectivity, while the chromene ring system contributes to the overall stability and bioactivity of the molecule. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

          Comparison with Similar Compounds

          • N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid: A closely related compound with similar applications but differing in functional groups.

          Uniqueness: The presence of the difluorobenzyl group and the chromene ring system distinguishes this compound from its analogs, providing unique chemical and biological properties that are valuable in various applications.

          This comprehensive overview highlights the significance of N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide in scientific research and industry. Its unique structure and versatile applications make it a valuable compound in the advancement of various fields.

          Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

          Properties

          IUPAC Name

          N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxochromene-3-carboxamide
          Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI

          InChI=1S/C18H13F2NO3/c1-10-11-5-2-3-8-15(11)24-18(23)16(10)17(22)21-9-12-13(19)6-4-7-14(12)20/h2-8H,9H2,1H3,(H,21,22)
          Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI Key

          DJDZEGPLPKULQX-UHFFFAOYSA-N
          Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Canonical SMILES

          CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=C(C=CC=C3F)F
          Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Formula

          C18H13F2NO3
          Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Weight

          329.3 g/mol
          Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

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